N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: is a synthetic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2,5-dimethoxyaniline with thiosemicarbazide, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents like ethanol or acetic acid, and the reactions are carried out under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool in drug discovery .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is explored for its applications in the development of new materials with unique properties, such as conducting polymers and advanced coatings .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways essential for the survival of cancer cells or microorganisms . Additionally, it can bind to receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with high affinity for serotonin receptors.
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug used recreationally.
Uniqueness: N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its thiadiazole core, which imparts distinct chemical and biological properties. Unlike the hallucinogenic compounds mentioned above, this compound is primarily studied for its therapeutic potential and applications in materials science .
Properties
Molecular Formula |
C17H15N3O3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-8-9-14(23-2)13(10-12)18-17(21)16-15(19-20-24-16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,21) |
InChI Key |
ZSWRDSMRQBEROF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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